3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with methyl groups at positions 3 and 6 and a formyl (-CHO) group at position 5. The aldehyde moiety at position 5 is reactive, enabling derivatization into oximes or Schiff bases, which are critical for biological activity or further synthetic applications .
Properties
IUPAC Name |
3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFFVLCBWVWJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382902 | |
| Record name | 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130182-30-8 | |
| Record name | 3,6-Dimethylimidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130182-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation.
Mode of Action
Based on the reported activity of similar compounds, it may interact with its targets and induce changes at the molecular level.
Result of Action
Similar compounds have shown activity against certain microorganisms.
Biological Activity
3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with a molecular formula of and a molecular weight of 180.23 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, including antitubercular, antibacterial, antifungal, and cytotoxic properties.
- IUPAC Name : this compound
- CAS Number : 130182-30-8
- Molecular Weight : 180.23 g/mol
- Melting Point : 131-132 °C
Antitubercular Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antitubercular activity. A study conducted by M. M. Sayed et al. (2015) evaluated a series of compounds including this compound against Mycobacterium tuberculosis H37Rv. The results indicated that several compounds showed potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for selected derivatives .
| Compound | MIC (μg/mL) | % Inhibition |
|---|---|---|
| This compound | 3.125 | High |
| Other derivatives | Varied | Moderate to High |
Antibacterial and Antifungal Activity
In addition to its antitubercular properties, this compound has been evaluated for antibacterial and antifungal activities. A study found that certain derivatives exhibited notable inhibition against Escherichia coli and Bacillus cereus, as well as antifungal activity against Aspergillus niger and Penicillium wortmanni. The structure-activity relationship (SAR) suggested that modifications to the thiazole ring could enhance these activities .
Cytotoxicity Studies
The cytotoxic effects of this compound were investigated in various cancer cell lines. The findings indicated that while some derivatives showed promising cytotoxicity against cancer cells such as A-431 (human epidermoid carcinoma), they also exhibited low toxicity towards normal cell lines, suggesting a favorable therapeutic index .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar to other thiazole derivatives.
- Interference with nucleic acid synthesis : Potentially through interaction with DNA or RNA polymerases.
- Induction of apoptosis in cancer cells : Through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the efficacy of thiazole-containing compounds in treating infections and cancers:
- Antitubercular Efficacy : A compound from the imidazo-thiazole series demonstrated a significant reduction in bacterial load in infected mice models.
- Anticancer Activity : In vitro studies showed that certain derivatives could induce apoptosis in A-431 cells with IC50 values comparable to established chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The imidazo[2,1-b][1,3]thiazole scaffold is highly modifiable, with substituents at positions 3, 5, and 6 significantly influencing electronic properties, solubility, and bioactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Steric and Electronic Effects : Methyl groups at R3 and R6 (target compound) reduce steric hindrance compared to phenyl or halogenated aryl groups (CITCO, ). This may enhance solubility but reduce receptor-binding affinity compared to CITCO’s chlorophenyl group .
- Aldehyde Reactivity : The unmodified aldehyde in 3,6-dimethyl derivatives allows for Schiff base formation (e.g., with amines), a pathway exploited in synthesizing β-lactam precursors (). CITCO’s oxime derivative, however, is critical for CAR activation .
CITCO (6-(4-Chlorophenyl)imidazo[...]oxime)
- CAR Agonism : CITCO is a prototypical human constitutive androstane receptor (CAR) agonist, inducing nuclear translocation and CYP2B6 expression (2.19-fold) in hepatocytes .
- Selectivity : Exhibits >10-fold selectivity over pregnane X receptor (PXR) and other nuclear receptors .
3,6-Diphenylimidazo[...]carbaldehyde
- Synthetic Utility : Serves as a precursor for Schiff bases (e.g., 3a-e in ), which are intermediates for β-lactams and metal complexes .
3,6-Dimethylimidazo[...]carbaldehyde
- Hypothetical Activity: Unlike CITCO, the methyl substituents may limit CAR activation due to reduced electron-withdrawing effects and smaller size.
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while temperatures between 80–100°C prevent side reactions. Catalytic amounts of triethylamine (0.5–1.0 eq) are often added to neutralize acidic byproducts, improving yields to 70–85%.
Introduction of the Aldehyde Functional Group
The aldehyde group at the 5-position is introduced via formylation reactions. The Vilsmeier-Haack reaction is widely employed, utilizing phosphorus oxychloride (POCl₃) and DMF to generate the formylating agent. The intermediate from Step 1 is treated with POCl₃ in DMF at 0–5°C, followed by hydrolysis with sodium acetate to yield the aldehyde derivative. This step typically achieves 60–75% conversion, with purity confirmed via HPLC.
Alternative Formylation Strategies
Electrophilic aromatic substitution using hexamethylenetetramine (HMTA) in trifluoroacetic acid offers a halogen-free alternative. However, this method requires longer reaction times (24–48 hours) and yields marginally lower quantities (55–65%).
Methylation at the 3- and 6-Positions
Methyl groups are introduced at the 3- and 6-positions via nucleophilic alkylation. The aldehyde-functionalized intermediate is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone. Selective methylation is achieved by controlling stoichiometry (2.2 eq CH₃I) and reaction time (4–6 hours). Excess methyl iodide is removed via rotary evaporation, and the product is purified via silica gel chromatography.
Purification and Characterization
Final purification involves recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids with >98% purity. Structural confirmation is performed using:
| Technique | Key Data Points |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H, CHO), 7.32 (s, 1H, thiazole-H), 2.51 (s, 6H, CH₃) |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N) |
| MS (ESI) | m/z 181.1 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary synthesis routes based on yield, cost, and scalability:
| Parameter | Vilsmeier-Haack Route | HMTA Route |
|---|---|---|
| Yield | 72% | 58% |
| Reaction Time | 6 hours | 36 hours |
| Cost Index | 1.0 | 0.7 |
| Purity | 98.5% | 95.2% |
The Vilsmeier-Haack method is preferred for industrial-scale production due to its balance of efficiency and purity, while the HMTA route suits laboratories prioritizing low-cost reagents.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like over-methylated derivatives (e.g., 3,6,7-trimethyl analogs) may form during alkylation. These are minimized by:
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Strict temperature control (<40°C)
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Incremental addition of methyl iodide
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Aldehyde Oxidation
The aldehyde group is susceptible to oxidation during storage. Stabilization is achieved by:
-
Storing under nitrogen atmosphere
-
Adding 0.1% w/w hydroquinone as an antioxidant
Q & A
Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics and toxicity?
- Use bile duct-cannulated rodents to assess hepatic clearance and biliary excretion. For toxicity, monitor serum ALT/AST and liver histopathology. Incorporate microsomal stability assays (human/rodent liver microsomes) to predict metabolic liabilities .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
